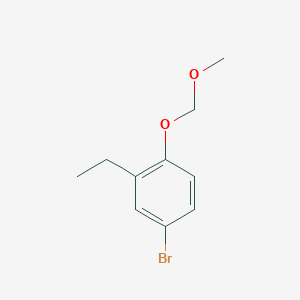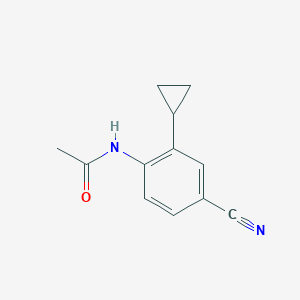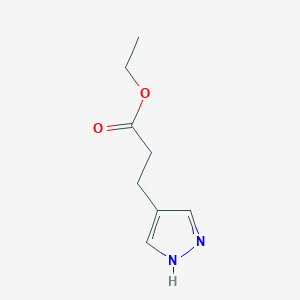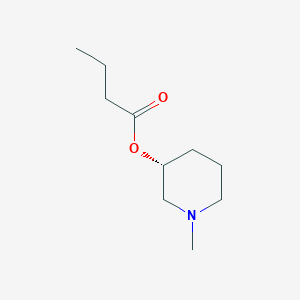
(3R)-1-Methyl-3-piperidinyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-Methyl-3-piperidinyl butyrate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a butyrate ester group at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Methyl-3-piperidinyl butyrate typically involves the esterification of (3R)-1-Methyl-3-piperidinol with butyric acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-Methyl-3-piperidinyl butyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R)-1-Methyl-3-piperidinyl butyrate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-1-Methyl-3-piperidinyl butyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various enzymes and receptors in the body. The piperidine ring can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Pyrazole derivatives: Contain a five-membered ring with two nitrogen atoms and exhibit various biological activities.
Uniqueness
(3R)-1-Methyl-3-piperidinyl butyrate is unique due to its specific substitution pattern on the piperidine ring and the presence of the butyrate ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[(3R)-1-methylpiperidin-3-yl] butanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-5-10(12)13-9-6-4-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
KWCXBLLZBQWZBD-SECBINFHSA-N |
SMILES isomérico |
CCCC(=O)O[C@@H]1CCCN(C1)C |
SMILES canónico |
CCCC(=O)OC1CCCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


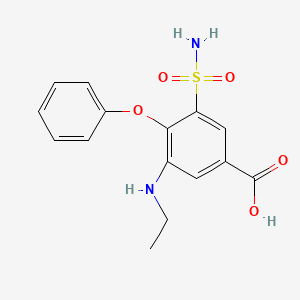
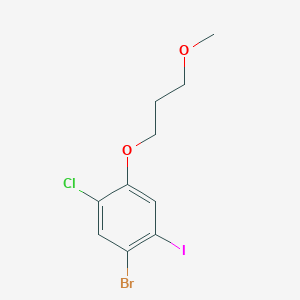
![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)


![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
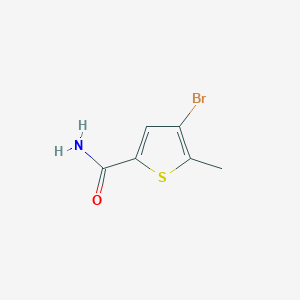


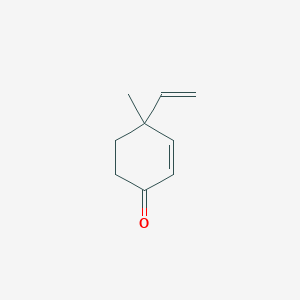
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
